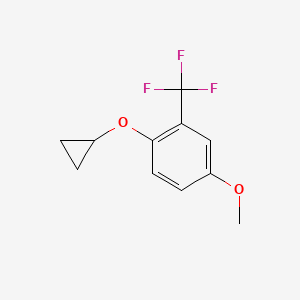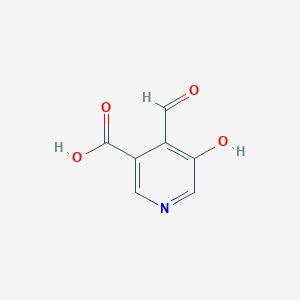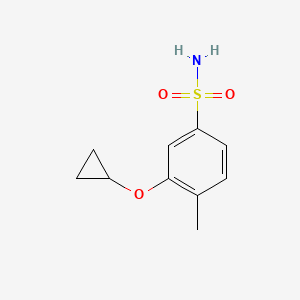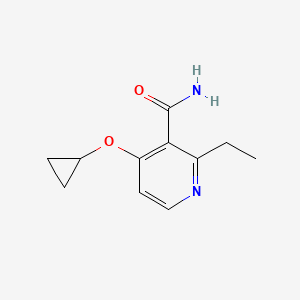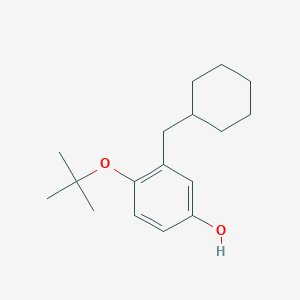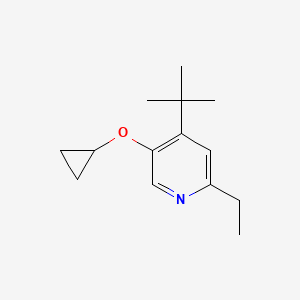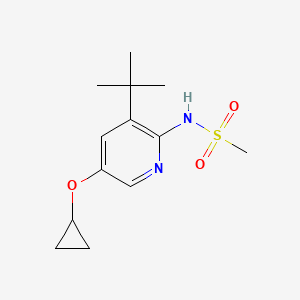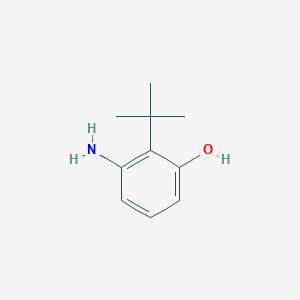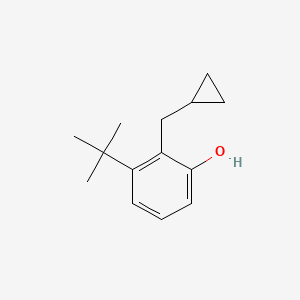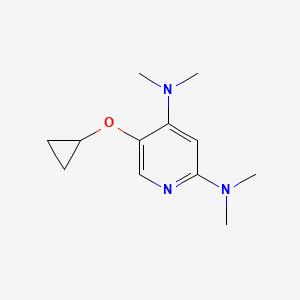
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine typically involves the reaction of 4-nitropyridine-2-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Nucleophilic Addition: The pyridine ring can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), bases (e.g., potassium carbonate).
Nucleophilic Addition: Amines, thiols, organic solvents (e.g., DMF, DMSO).
Major Products Formed
Reduction: 3-Cyclopropoxy-N,N-dimethyl-4-aminopyridin-2-amine.
Substitution: Various alkyl or aryl derivatives of the original compound.
Nucleophilic Addition: Pyridine derivatives with nucleophilic groups attached.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the nitro group and the dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
N,4-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the cyclopropoxy group and has a different substitution pattern on the pyridine ring.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyclopropoxy group plays a crucial role in the desired chemical or biological activity .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-4-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-9(16-7-3-4-7)8(13(14)15)5-6-11-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
JZJJGBAQJXFCAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


